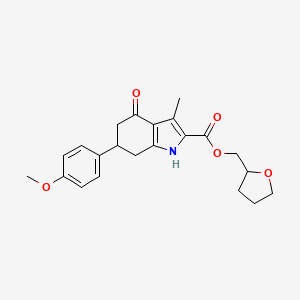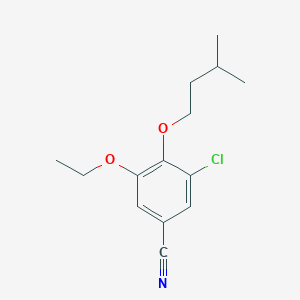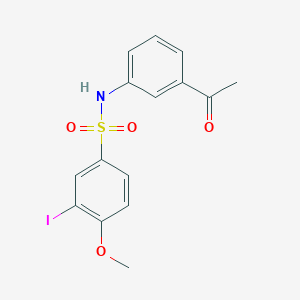![molecular formula C25H33N3O2 B4193266 N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4193266.png)
N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide
Vue d'ensemble
Description
N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the class of indole-3-carboxamides. It is a potent agonist of the CB1 and CB2 receptors, which are primarily located in the central nervous system and immune cells, respectively. NM-2201 has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that modulate various signaling pathways in the body. Upon binding to these receptors, this compound activates downstream effector proteins, leading to the modulation of neurotransmitter release, ion channel activity, and gene expression. The precise molecular mechanisms underlying the effects of this compound on the endocannabinoid system are still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects in preclinical models. These include the modulation of pain perception, inflammation, and immune responses. This compound has also been shown to affect cardiovascular function, metabolism, and cognition. However, the precise mechanisms underlying these effects are still not fully understood, and further research is needed to elucidate the molecular pathways involved.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide has several advantages for use in scientific research, including its high potency, selectivity for the CB1 and CB2 receptors, and ease of synthesis. However, there are also several limitations to its use, including its potential for abuse and dependence, the lack of standardized dosing protocols, and the need for careful handling due to its potential toxicity.
Orientations Futures
There are several future directions for research on N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide, including the development of more selective and potent analogs, the investigation of its effects on other physiological systems, and the exploration of its potential therapeutic applications in various disease states. Moreover, further research is needed to elucidate the precise molecular mechanisms underlying the effects of this compound on the endocannabinoid system and its downstream signaling pathways.
Applications De Recherche Scientifique
N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to induce analgesia, reduce inflammation, and modulate immune responses in preclinical models. Moreover, this compound has been used to investigate the mechanisms underlying the development of drug tolerance and dependence.
Propriétés
IUPAC Name |
N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-25(14-6-5-9-23(25)20-10-12-22(29)13-11-20)26-24(30)19-27-15-17-28(18-16-27)21-7-3-2-4-8-21/h2-4,7-8,10-13,23,29H,5-6,9,14-19H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDUGJCDLGRUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C2=CC=C(C=C2)O)NC(=O)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-4-methylpentanoic acid](/img/structure/B4193187.png)
![N-(5-chloro-2-methylphenyl)-2-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide](/img/structure/B4193189.png)


![2-[(4-bromobenzyl)thio]-N-[2-(cyclohexylthio)ethyl]acetamide](/img/structure/B4193219.png)


![N-(5-bromo-2-hydroxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4193238.png)

![methyl 3-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-4-methylbenzoate](/img/structure/B4193246.png)
![methyl 2-{[({5-[1-(benzoylamino)-2-hydroxyethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4193251.png)

![7-chloro-10a-hydroxybenzo[b]indeno[1,2-e][1,4]oxazin-11(10aH)-one](/img/structure/B4193258.png)
